molecular formula C9H13N5 B2376473 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine CAS No. 1092292-64-2

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine

Cat. No.: B2376473
CAS No.: 1092292-64-2
M. Wt: 191.238
InChI Key: ANGRGXHKOCHDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine is a heterocyclic compound that features an imidazo-triazine core structure

Preparation Methods

The synthesis of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,3-dimethylimidazole, the compound can be synthesized through a series of reactions involving nitration, reduction, and subsequent cyclization with ethylenediamine . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, or activation of signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine include:

Properties

IUPAC Name

2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-6-7(2)13-14-5-8(3-4-10)12-9(14)11-6/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRGXHKOCHDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.